![molecular formula C12H21NO2 B13972062 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-azaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spiro compound . The reaction conditions often include the use of solvents like methanol and catalysts such as Raney nickel for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and high-yield. These methods often involve multi-step reactions, including hydrolysis, esterification, acylation, and intramolecular condensation . The use of mild conditions and simple operations ensures good to excellent yields in each step .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
8-Oxa-2-azaspiro[4.5]decane: Shares a similar spiro structure but with an oxygen atom in the ring.
Spirotetramat: A spiro compound used as an insecticide, with a different functional group arrangement.
2,8-Diazaspiro[4.5]decane: Contains two nitrogen atoms in the spiro ring, offering different biological activities.
Uniqueness: 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential as an enzyme inhibitor make it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
2-ethyl-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-2-13-8-7-12(9-13)5-3-10(4-6-12)11(14)15/h10H,2-9H2,1H3,(H,14,15) |
Clé InChI |
SHEUOFWAFNYFRI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(C1)CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


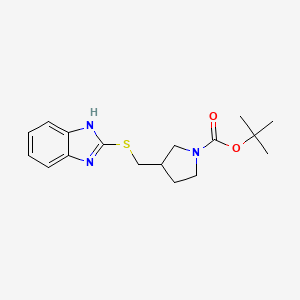
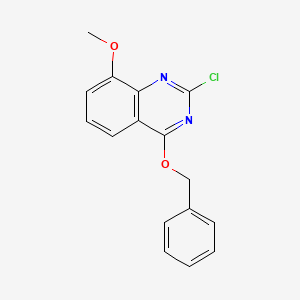


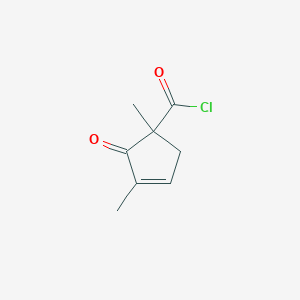
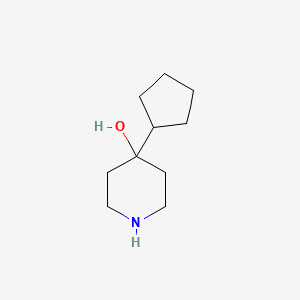
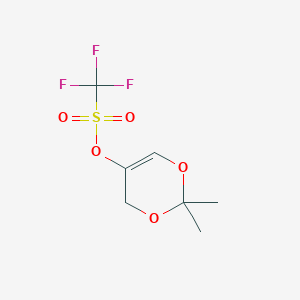
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
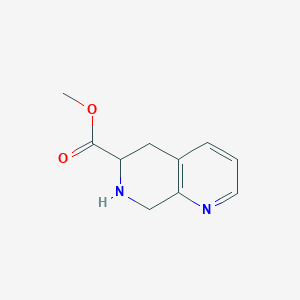
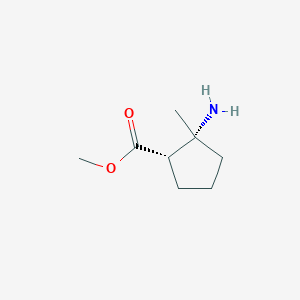

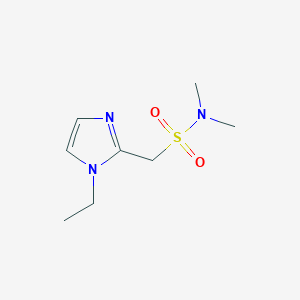
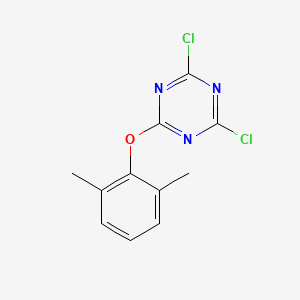
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
